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Compound of Interest

Compound Name: [(Mesitylsulfonyl)amino]acetic acid

CAS No.: 313252-46-9

Cat. No.: B1200578

Get Quote

Executive Summary & Strategic Considerations
Mts-Gly-OH (N-(2,4,6-trimethylbenzenesulfonyl)glycine) is a non-standard amino acid

derivative where the

-amine is protected by a mesitylenesulfonyl (Mts) group. Unlike the transient Fmoc or Boc
groups, the Mts group forms a sulfonamide, which fundamentally alters the chemical behavior
of the residue.

Key Technical Challenges
Sulfonamide Stability: The Mts-amide bond is extremely stable. It resists trifluoroacetic acid

(TFA) and piperidine. It requires strong acids (HF, TFMSA) for removal. In Fmoc SPPS, Mts-

Gly-OH is typically used as a permanent N-terminal cap or to introduce a sulfonamide motif,

not as a temporary protecting group.

Acidity of the Sulfonamide Nitrogen: The proton on the sulfonamide nitrogen (

~10-11) is significantly more acidic than a standard amide. While this reduces nucleophilicity
(preventing self-coupling), it can interfere with base-mediated activation if not buffered
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correctly.

Steric Hindrance: The trimethylbenzene ring (mesityl) is bulky, potentially slowing down the

coupling of Mts-Gly-OH to sterically hindered resins or N-methylated peptides.

Chemical Logic & Mechanism
The coupling of Mts-Gly-OH involves activating its free carboxylic acid to react with the N-

terminal amine of the resin-bound peptide.

Why HATU/DIEA? We recommend HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl

Uronium) over carbodiimides (DIC) for this coupling. The Mts group's electron-withdrawing

nature slightly deactivates the carboxylic acid. HATU provides rapid, high-yield activation.

Furthermore, the base (DIEA) ensures the carboxylic acid is deprotonated for activation, while

the sulfonamide NH remains largely spectator due to its higher

relative to the carboxylate.

Workflow Visualization
The following diagram outlines the decision matrix for using Mts-Gly-OH, distinguishing

between its use as a terminal cap versus a manipulatable intermediate.
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Legend

Start: Resin-Bound Peptide (Free Amine)

Prepare Reagents:
Mts-Gly-OH (3 eq)

HATU (2.9 eq)
DIEA (6 eq)

Coupling Reaction
(DMF, 1-2 hours, RT)

Kaiser Test (Ninhydrin)

Coupling Complete:
Resin-Peptide-Gly-NH-SO2-Mts

Blue -> Colorless

Incomplete:
Recouple (HOAt/DIC)

Blue -> Blue

Downstream Application?

Path A: Fmoc SPPS Cleavage
(95% TFA)

Standard Fmoc

Path B: Boc SPPS / Strong Acid
(HF or TFMSA)

Boc / Specialized

Final Product:
Mts-Gly-Peptide (Capped)

(Mts remains attached)

Final Product:
H-Gly-Peptide
(Mts removed)

Process Step Critical Decision

Click to download full resolution via product page
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Caption: Workflow for Mts-Gly-OH coupling. Note the bifurcation at the cleavage step: Mts is

stable to TFA, resulting in a capped peptide in standard Fmoc SPPS.

Detailed Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

Amino Acid: Mts-Gly-OH (MW: ~257.3 g/mol ).

Coupling Reagent: HATU (0.5 M in DMF).

Base: N,N-Diisopropylethylamine (DIEA), 2.0 M in NMP.

Solvent: DMF (Peptide Synthesis Grade).

Resin: Any standard SPPS resin (Wang, Rink Amide) with a free N-terminal amine.

Step-by-Step Procedure
1. Resin Preparation
Ensure the resin-bound peptide has been deprotected (Fmoc removed) and washed

thoroughly.

Wash: 3 x DMF (2 min each).

Test: Perform a Kaiser test to confirm the presence of free amines (Resin beads should turn

dark blue).

2. Activation Cocktail Preparation (For 0.1 mmol scale)
Calculate reagents based on a 3-fold excess relative to the resin loading.
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Reagent Equivalents Amount (0.1 mmol scale)

Mts-Gly-OH 3.0 eq 77.2 mg

HATU 2.9 eq
110 mg (or 0.58 mL of 0.5M

solution)

DIEA 6.0 eq 104 µL

DMF -
2-3 mL (to maintain ~0.1-0.2 M

conc.)

Note: Dissolve Mts-Gly-OH in DMF first. Add HATU, shake for 30 seconds, then add DIEA

immediately before adding to the resin.

3. Coupling Reaction
Add the activated cocktail to the reaction vessel containing the resin.

Agitate: Shake or vortex gently at Room Temperature (25°C) for 60 minutes.

Tip: For sterically hindered sequences, extend time to 2 hours or elevate temperature to

50°C (Mts is thermally stable).

Drain the reaction vessel.

Wash:

3 x DMF (2 min).

3 x DCM (2 min).

4. Validation (Crucial)
Perform a Kaiser Test (Ninhydrin).

Pass: Beads are colorless/yellow. Solution is yellow. (Coupling complete).

Fail: Beads are blue. (Coupling incomplete).
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Remedy: Re-couple using PyBOP/DIEA or DIC/Oxyma to vary the activation mechanism.

Post-Coupling Scenarios
Scenario A: Mts as a Permanent Cap (Fmoc SPPS)
If you are performing standard Fmoc SPPS and cleave with TFA/TIS/Water (95:2.5:2.5):

The Mts group will NOT be removed.

The final peptide will be Mts-Gly-[Peptide]-OH/NH2.

Application: This is useful for increasing the lipophilicity of the peptide or testing the

biological activity of the sulfonamide pharmacophore.

Scenario B: Mts Removal (Boc SPPS or Specialized)
If you require the free N-terminal Glycine (H-Gly-[Peptide]):

You must use HF (Hydrofluoric Acid) or TFMSA (Trifluoromethanesulfonic acid).

Protocol: Treat the dried resin (or cleaved protected peptide) with HF/p-cresol (90:10) at 0°C

for 1 hour.

Warning: HF is extremely hazardous and incompatible with standard glass apparatus.

Scenario C: Fukuyama Alkylation (Advanced)
The Mts-Gly-nitrogen is a sulfonamide, which allows for mono-alkylation (Fukuyama synthesis)

on the solid phase.

Reagents: Alkyl Halide (R-X) + Carbonate Base (e.g., K2CO3) or Mitsunobu conditions

(ROH + DIAD + PPh3).

Reaction: The Mts group activates the NH for alkylation.

Result: Resin-Peptide-Gly(N-R)-Mts.
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Note: Unlike the Nosyl (2-nitrobenzenesulfonyl) group, the Mts group is difficult to remove

after alkylation via thiolysis. If your goal is to make a secondary amine (N-alkyl glycine) and

remove the protecting group, use Nosyl-Gly-OH (Ns-Gly-OH), not Mts-Gly-OH.
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Disclaimer: This protocol involves the use of hazardous chemicals (HATU, DIEA, DMF). Always

consult the Safety Data Sheet (SDS) and ensure proper ventilation and PPE are used. If

considering HF cleavage, specialized training and facilities are mandatory.

To cite this document: BenchChem. [Application Note: Coupling Mts-Gly-OH in Solid Phase
Peptide Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200578/docs#application-note-coupling-mts-gly-oh-
in-solid-phase-peptide-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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